2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The official International Union of Pure and Applied Chemistry name is 2-chloro-11-methyl-5,11-dihydro-6H-pyrimido[4,5-b]benzodiazepin-6-one, which systematically describes the tricyclic framework and substitution pattern. The compound is registered under Chemical Abstracts Service number 66427-86-9 and carries the molecular descriptor identification number MFCD19703985.
The naming convention reflects the complex fusion pattern where the pyrimidine ring is connected to positions 4 and 5 of the benzodiazepine core structure. The numerical descriptors [5,4-b] and indicate the specific positions of ring fusion and heteroatom placement within the tricyclic system. Alternative systematic names include 6H-Pyrimido[4,5-b]benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl-, which emphasizes the parent heterocyclic framework. The compound belongs to the broader class of benzo[e]pyrimido[5,4-b]diazepin-6(11H)-ones, which represents a privileged scaffold in kinase inhibitor development.
Table 1: Systematic Naming and Identification Data
Molecular Geometry and Crystallographic Studies
Crystallographic investigations of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one reveal distinctive conformational characteristics that distinguish it from related diazepine structures. X-ray crystal structure determinations demonstrate that the compound adopts a predominantly planar conformation, which contrasts with the typical boat-like or twist-chair conformations observed in many seven-membered diazepine rings. This planar arrangement is stabilized by the extended conjugation within the tricyclic framework and specific intramolecular interactions involving the chlorine substituent and methyl group.
The crystal structure studies indicate that the diazepine ring maintains planarity due to the constraints imposed by the fused pyrimidine and benzene rings. The chlorine atom at position 2 of the pyrimidine ring adopts a specific orientation that minimizes steric interactions while maintaining optimal electronic conjugation throughout the system. Bond length analysis reveals that the carbonyl group at position 6 exhibits typical amide characteristics, with C=O bond lengths consistent with partial double bond character due to resonance with the adjacent nitrogen atoms.
Detailed crystallographic analysis shows that the molecule exhibits specific dihedral angles between the constituent rings, with the benzene and pyrimidine rings maintaining near-coplanarity. The methyl substituent at position 11 adopts a preferred orientation that minimizes steric hindrance while allowing for optimal orbital overlap within the conjugated system. These structural features contribute to the compound's unique pharmacological profile and selectivity characteristics observed in biological assays.
Table 2: Key Crystallographic Parameters
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic analysis of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one provides detailed structural confirmation and electronic property characterization. The compound's Simplified Molecular Input Line Entry System representation, CN1C2=CC=CC=C2C(=O)NC2=CN=C(Cl)N=C21, accurately describes the connectivity and substitution pattern. The International Chemical Identifier code InChI=1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18) provides unambiguous structural identification.
Nuclear magnetic resonance spectroscopic studies reveal characteristic chemical shifts consistent with the aromatic protons of the benzene ring, the pyrimidine protons, and the N-methyl substituent. The aromatic region typically exhibits multiple signals corresponding to the different electronic environments of the fused ring system. The carbonyl carbon in carbon-13 nuclear magnetic resonance spectroscopy appears at chemical shifts characteristic of amide functionality, confirming the lactam nature of the six-membered ring within the tricyclic structure.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 260.68, consistent with the molecular formula C₁₂H₉ClN₄O. Fragmentation patterns in electron impact mass spectrometry provide information about the stability of different portions of the molecule, with characteristic losses corresponding to the chlorine atom and methyl group. Infrared spectroscopy reveals key functional group absorptions, including the characteristic carbonyl stretch of the lactam functionality and aromatic C-H stretching vibrations.
Table 3: Spectroscopic Identification Data
Tautomeric Forms and Conformational Analysis
The tautomeric behavior and conformational preferences of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one reflect the complex interplay between the multiple nitrogen atoms and the extended conjugated system. Studies on related pyrimidodiazepine systems indicate that compounds containing both pyridine-type and pyrimidine-type nitrogen atoms can exist in multiple tautomeric forms, depending on protonation states and environmental conditions. The presence of three different nitrogen environments in the molecule creates the potential for various proton migration pathways and corresponding tautomeric equilibria.
Conformational analysis reveals that while many diazepine-containing compounds adopt non-planar conformations such as boat-like or twist-chair arrangements, this particular compound demonstrates a preference for planarity. This planar conformation is stabilized by the extended π-conjugation throughout the tricyclic system and the specific substitution pattern that minimizes steric interactions. The planarity is particularly significant because it influences the compound's ability to interact with biological targets and affects its pharmacological properties.
Computational studies and experimental observations suggest that the seven-membered diazepine ring in this compound maintains planarity more readily than simple diazepine systems due to the constraints imposed by the fused aromatic rings. The chlorine substituent at position 2 and the methyl group at position 11 both contribute to the stabilization of specific conformational states through electronic and steric effects. The carbonyl group at position 6 participates in the overall electronic delocalization, further stabilizing the planar arrangement and influencing the tautomeric equilibrium.
Energy calculations indicate that the most stable tautomeric form corresponds to the structure with the nitrogen atoms in their depicted positions, with the lactam carbonyl maintaining its sp² character. Alternative tautomeric forms involving proton migration to different nitrogen sites are generally higher in energy due to disruption of the optimal conjugation pattern and destabilization of the aromatic character of the constituent rings.
Table 4: Conformational and Tautomeric Analysis
Properties
IUPAC Name |
2-chloro-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRRNUDJBTKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216651 | |
| Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66427-86-9 | |
| Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066427869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 2-((2-Chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate
The precursor, ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate, is synthesized via nucleophilic aromatic substitution. Ethyl 2-(methylamino)benzoate reacts with 2,4-dichloro-5-nitropyrimidine in the presence of diisopropylethylamine (DIEA) as a base. The reaction proceeds in dioxane at 50°C for 6 hours, achieving a 93% yield. The selectivity for the 4-position of the pyrimidine ring is attributed to the electron-withdrawing nitro group, which activates the 4-chloro substituent for displacement by the methylamino group.
Key Reaction Parameters:
Nitro Reduction and Cyclization
The critical step involves the reduction of the nitro group and simultaneous cyclization to form the diazepine ring. This one-pot transformation employs iron powder in acetic acid under vigorous stirring at 50°C for 12 hours.
Reaction Mechanism
The nitro group is reduced to an amine, which intramolecularly attacks the adjacent ester carbonyl, facilitating cyclization. This cascade reaction eliminates ethanol and forms the seven-membered diazepine ring. Iron acts as a reductant, while acetic acid provides protons to stabilize intermediates.
Optimized Conditions:
- Reductant: Iron powder (11.3 equivalents)
- Solvent: Acetic acid
- Temperature: 50°C
- Reaction Time: 12 hours
- Yield: 96%
Structural Characterization and Validation
The product is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data include:
1H NMR (500 MHz, DMSO-d6):
- δ 10.45 (s, 1H, NH)
- δ 8.15 (s, 1H, pyrimidine-H)
- δ 7.73 (d, J = 7.2 Hz, 1H, aromatic-H)
- δ 3.34 (s, 3H, N-CH3)
Comparative Analysis of Methodologies
The iron/acetic acid system outperforms alternative reductants (e.g., hydrogenation catalysts) in terms of yield and selectivity. For instance, palladium-on-carbon under hydrogen atmosphere risks over-reduction or debenzylation, while sodium dithionite may incompletely reduce the nitro group.
Table 1: Reaction Optimization for Cyclization Step
| Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Iron | Acetic acid | 50 | 12 | 96 |
| SnCl2 | HCl/EtOH | 80 | 24 | 72 |
| H2/Pd-C | EtOAc | 25 | 6 | 58 |
Scalability and Industrial Considerations
The process is scalable, with no reported exothermic risks during nitro reduction. The use of inexpensive iron and acetic acid enhances cost-efficiency. However, the exothermic nature of the initial substitution reaction necessitates controlled addition of 2,4-dichloro-5-nitropyrimidine to prevent side reactions.
Alternative Pathways and Limitations
While the above method is predominant, alternative routes exist:
- Acylation-Cyclization: Pyrimido[4,5-e]diazepines can form via acylation of 6-amino-5-(amino)methylpyrimidines with haloacyl halides, followed by base-mediated cyclization. However, this approach requires additional steps to install the chloro and methyl groups.
- Condensation Reactions: Benzodiazepinones are often synthesized via condensations of diamines with β-oxoesters, but this method lacks regioselectivity for pyrimidine-fused systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the diazepine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated diazepine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
2-Chloro-11-methyl-benzodiazepine has been investigated for its potential effects on the central nervous system (CNS). Its structural similarity to known benzodiazepines suggests possible anxiolytic and sedative properties. Research indicates that compounds of this class may interact with GABA receptors, enhancing inhibitory neurotransmission .
Anticancer Research
Emerging studies have explored the anticancer properties of this compound. Preliminary findings suggest it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of benzodiazepines can induce apoptosis in leukemia cells .
Neuroprotective Effects
Research has also indicated neuroprotective effects associated with this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Chemistry
The synthesis of 2-Chloro-11-methyl-benzodiazepine has been utilized as a model for developing new synthetic routes for related compounds. Its synthesis involves multi-step reactions that can be optimized for higher yields and purity .
Data Tables
| Activity Type | Observations |
|---|---|
| Anxiolytic | Potential GABAergic activity observed in preliminary studies |
| Anticancer | Induces apoptosis in specific cancer cell lines |
| Neuroprotective | Protects against oxidative stress in neuronal cells |
Case Study 1: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of 2-Chloro-11-methyl-benzodiazepine resulted in significant anxiolytic effects compared to control groups. Behavioral tests indicated reduced anxiety-like behaviors .
Case Study 2: Anticancer Activity
In vitro assays on leukemia cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis via the intrinsic pathway. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers following treatment .
Mechanism of Action
The mechanism of action of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Kinase Inhibition
Key Findings:
- Position 11 (R1): Methyl or cyclopentyl groups enhance binding to ERK5/BMK1 by occupying hydrophobic pockets in the kinase domain .
- Position 2 (R2): Chloro substituent: Electron-withdrawing effects may stabilize interactions with kinase catalytic lysines, though potency is lower compared to amino or methoxy groups . Amino/methoxy groups: Improve hydrogen bonding with kinase backbones, enhancing potency (e.g., 2-amino-5,11-dimethyl derivative inhibits BMK1 at 1 μM ).
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
Key Findings:
- Solubility: Chloro-substituted derivatives exhibit lower aqueous solubility compared to amino analogs, necessitating organic solvents like DMSO for formulation .
- Metabolic Stability: Methyl groups at positions 5 and 11 (e.g., 2-amino-5,11-dimethyl derivative) reduce oxidative metabolism, improving half-life .
Selectivity and Off-Target Effects
- 2-Chloro-11-methyl derivative :
- 2-Amino-5,11-dimethyl derivative: Kinome-wide profiling confirmed >100-fold selectivity for BMK1 over 400+ kinases .
- 11-Cyclopentyl-2-chloro derivative :
- Selective for ERK5 (MAPK7) over LRRK2, attributed to cyclopentyl steric effects .
Biological Activity
2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is a heterocyclic compound belonging to the diazepine class. Its unique structure, characterized by a fused ring system that includes benzene, pyrimidine, and diazepine rings, positions it as a promising candidate for various biological applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Composition
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H9ClN4O |
| CAS Number | 66427-86-9 |
| Molecular Weight | 246.68 g/mol |
The presence of chlorine and methyl groups in its structure enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. These interactions can inhibit their activity or alter their functions:
- Kinase Inhibition : The compound has been shown to inhibit the activity of Doublecortin-like kinase 1 (DCLK1), which is overexpressed in several gastrointestinal cancers. DCLK1 plays a critical role in cell proliferation and survival pathways in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting microbial cell wall synthesis.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties:
- DCLK1 Inhibition : The compound has been identified as a selective inhibitor of DCLK1, leading to reduced proliferation in cancer cell lines associated with gastrointestinal cancers such as colorectal and pancreatic cancers. DCLK1-IN-1 has been characterized as an effective probe for studying DCLK1-dependent signaling pathways .
Antimicrobial Effects
In addition to its anticancer potential, the compound has shown promise in antimicrobial applications:
- Mechanism : Its structural features allow it to interact with bacterial enzymes involved in cell wall synthesis, thereby exhibiting inhibitory effects on bacterial growth.
Case Study: DCLK1 Inhibition in Cancer Models
A study focused on the development of DCLK1 inhibitors using the benzo[e]pyrimido scaffold demonstrated that modifications to the structure could enhance selectivity and potency against cancer cells. The identified inhibitor DCLK1-IN-1 displayed significant anti-proliferative activity in patient-derived organoid cultures from K-Ras mutant pancreatic cancer patients .
Structure-Activity Relationship (SAR) Studies
Research has highlighted the importance of SAR in optimizing compounds derived from the benzo[e]pyrimido scaffold:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, intermediates like 11-cyclopentyl derivatives are synthesized via coupling reactions with substituted phenylamino groups under reflux conditions. Characterization employs reverse-phase HPLC (≥95% purity) with a C8 column, UV detection at 254 nm, and mobile phases like acetonitrile/water gradients . Mass spectrometry and nuclear magnetic resonance (NMR) are critical for structural confirmation.
Q. Which analytical techniques are optimal for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment, using columns packed with octylsilane-bonded silica . Stability studies under varying pH and temperature conditions, monitored via LC-MS, can identify degradation products. Purity thresholds ≥95% are typical for research-grade material .
Q. What are the primary biological targets and pathways associated with this compound?
- Methodological Answer : The compound is a scaffold for kinase inhibition. Key targets include:
- BMK1/ERK5 : Inhibits with IC₅₀ values in the nanomolar range, validated via in vitro kinase assays and Western blotting .
- LRRK2 : Demonstrates selectivity (IC₅₀ = 13 nM wild-type, 6 nM G2019S mutant) in kinase panel screens (>470 kinases tested) .
- Aurora A : Derivatives show inhibition through competitive ATP-binding site interactions, confirmed by X-ray crystallography .
Advanced Research Questions
Q. How can researchers address selectivity challenges when targeting kinases like BMK1/ERK5 or LRRK2?
- Methodological Answer :
- Kinase Profiling : Use high-throughput kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For example, LRRK2-IN-1 (a structural analog) shows >100-fold selectivity against unrelated kinases .
- Structural Optimization : Introduce substituents like methyl or cyclopentyl groups to enhance binding specificity. Computational docking (e.g., Schrödinger Suite) predicts steric and electronic complementarity .
Q. How should discrepancies between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Studies : Evaluate blood-brain barrier penetration via LC-MS quantification in plasma vs. brain tissue. For instance, LRRK2-IN-1 shows renal activity but fails brain uptake in murine models .
- Metabolite Identification : Use tandem mass spectrometry to detect active metabolites that may explain in vivo effects .
Q. What computational strategies predict the compound’s inhibitory activity and binding modes?
- Methodological Answer :
- 4D-QSAR Models : Receptor-dependent lattice approaches analyze conformational ensembles of benzo[e]pyrimido-diazepinones to correlate structure with Aurora A inhibition .
- Molecular Dynamics (MD) Simulations : CHARMM36m force fields simulate kinase-ligand interactions, identifying key residues (e.g., ERK5’s hydrophobic pocket) for binding .
Q. What experimental designs are recommended for determining IC₅₀ values in kinase inhibition assays?
- Methodological Answer :
- ATP-Competitive Assays : Use recombinant kinases (e.g., ERK5) with [γ-³²P]ATP and substrate peptides (e.g., MBP). Measure radioactivity via scintillation counting .
- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) with triplicate replicates. IC₅₀ values ≤100 nM indicate high potency .
Q. How can conflicting data on apoptosis induction via ERK5 inhibition be reconciled?
- Methodological Answer :
- Cell Line-Specific Effects : Test isogenic cell lines with ERK5 knockout (CRISPR/Cas9) to isolate pathway-specific apoptosis. For example, ERK5 inhibition induces apoptosis in AML cells but not in ESC models .
- Transcriptomic Profiling : RNA-seq identifies compensatory pathways (e.g., ERK1/2 upregulation) that may mitigate pro-apoptotic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
